Calycosin 7-O-xylosylglucoside

α-glucosidase inhibition diabetes research structure-activity relationship

Calycosin 7-O-xylosylglucoside (CAS 224957-12-4), also known as 3′-Hydroxy kushenol O, is a diglycosidic isoflavonoid with a calycosin aglycone core conjugated to xylosyl and glucosyl sugar moieties. With a molecular formula of C₂₇H₃₀O₁₄ and a molecular weight of 578.52 g/mol, this compound is isolated from medicinal plants such as Astragalus membranaceus and Sophora flavescens.

Molecular Formula C27H30O14
Molecular Weight 578.5 g/mol
CAS No. 224957-12-4
Cat. No. B12365857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalycosin 7-O-xylosylglucoside
CAS224957-12-4
Molecular FormulaC27H30O14
Molecular Weight578.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)O
InChIInChI=1S/C27H30O14/c1-36-17-5-2-11(6-15(17)28)14-8-37-18-7-12(3-4-13(18)20(14)30)40-27-25(35)23(33)22(32)19(41-27)10-39-26-24(34)21(31)16(29)9-38-26/h2-8,16,19,21-29,31-35H,9-10H2,1H3/t16-,19-,21+,22-,23+,24-,25-,26+,27-/m1/s1
InChIKeyUJFILKCKDPSIPS-FGXGINFVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calycosin 7-O-xylosylglucoside (CAS 224957-12-4) for Research Procurement: A Specialized Isoflavonoid Glycoside Standard


Calycosin 7-O-xylosylglucoside (CAS 224957-12-4), also known as 3′-Hydroxy kushenol O, is a diglycosidic isoflavonoid with a calycosin aglycone core conjugated to xylosyl and glucosyl sugar moieties [1]. With a molecular formula of C₂₇H₃₀O₁₄ and a molecular weight of 578.52 g/mol, this compound is isolated from medicinal plants such as Astragalus membranaceus and Sophora flavescens [1][2]. Its primary reported bioactivity is hepatoprotection via antioxidant mechanisms, demonstrated in human hepatic HL-7702 cells [3]. The compound is typically supplied as a fine crystalline powder with purity ≥98% as verified by HPLC and NMR .

Calycosin 7-O-xylosylglucoside: Why Direct Substitution with Calycosin or Calycosin-7-O-Glucoside is Not Scientifically Supported


Procurement of Calycosin 7-O-xylosylglucoside cannot be simply substituted with other calycosin derivatives. The compound is defined by a unique diglycosidic substitution at the C7 position, which fundamentally alters its physicochemical properties and likely its biological fate . While direct comparative bioactivity data against this specific compound are extremely limited, studies comparing the aglycone calycosin (CA) with its monoglucoside, calycosin-7-O-β-D-glucoside (CAG), demonstrate profound differences in potency, cellular entry, and metabolism [1][2][3]. For instance, CA exhibited ~4.4-fold greater α-glucosidase inhibitory activity (IC₅₀ = 39.45 µM) than CAG (IC₅₀ = 174.04 µM) and entered HUVECs while CAG did not [1][2]. This class-level evidence strongly suggests that the addition of a second sugar moiety in Calycosin 7-O-xylosylglucoside would further differentiate its profile, rendering generic substitution scientifically unsound without dedicated comparative studies.

Quantitative Evidence Guide for Calycosin 7-O-xylosylglucoside (224957-12-4): Comparator-Based Differentiation Data


Glycosylation Pattern Significantly Modulates α-Glucosidase Inhibitory Potency: Class-Level Evidence from Calycosin Analogs

This evidence is a class-level inference for Calycosin 7-O-xylosylglucoside. While direct data for the target compound are not available, studies comparing the aglycone calycosin (CA) with its monoglucoside (CAG) provide a robust framework. The presence and type of glycosylation significantly impact biological activity. CA inhibited α-glucosidase with an IC₅₀ of 39.45 µM, which was 4.4-fold more potent than CAG (IC₅₀ = 174.04 µM) and 12-fold more potent than the positive control acarbose (IC₅₀ = 471.73 µM) [1]. This demonstrates that even a single glucosidic modification can drastically reduce potency. Therefore, it is highly probable that the unique diglycosidic (xylosylglucoside) modification on Calycosin 7-O-xylosylglucoside will result in a distinct and unpredictable bioactivity profile compared to calycosin or CAG, making direct substitution scientifically invalid.

α-glucosidase inhibition diabetes research structure-activity relationship

Glycosylation Determines Cellular Uptake Capability: Class-Level Evidence from Calycosin vs. Calycosin-7-O-Glucoside

This evidence is a class-level inference for Calycosin 7-O-xylosylglucoside. The study demonstrates a critical difference in cellular entry between an aglycone and its glycoside. Using HPLC analysis, researchers showed that calycosin (CA) could enter human umbilical vein endothelial cells (HUVECs), while its monoglycoside, calycosin-7-O-β-D-glucopyranoside (CG), could not [1]. This physical barrier to cell entry directly impacts downstream pharmacology; CA was able to rebalance the Bcl-2/Bax apoptotic protein ratio more significantly than CG [1]. The bulky, hydrophilic diglycosidic moiety on Calycosin 7-O-xylosylglucoside is expected to impose an even greater barrier to passive diffusion, suggesting its cellular interaction profile will be fundamentally different from the aglycone and the monoglycoside.

cellular pharmacokinetics endothelial cell research drug delivery

Hepatoprotective Activity of Calycosin 7-O-xylosylglucoside: Validated Bioactivity in HL-7702 Cells

This evidence is supporting evidence for Calycosin 7-O-xylosylglucoside's primary reported activity. While lacking a direct comparator in the same assay, this data is consistently cited across multiple reputable vendors as the key biological activity for this specific compound [1]. The study demonstrates that Calycosin 7-O-xylosylglucoside exerts hepatoprotective effects in the human hepatic cell line HL-7702 through scavenging oxidative damage [1]. This differentiates it from other calycosin analogs which are more prominently studied for effects on osteoblasts [2], α-glucosidase [3], or endothelial cells [4]. The hepatoprotective and antioxidant properties in a human liver cell line appear to be a specific and defining characteristic of this particular glycoside.

hepatoprotection antioxidant liver cell model

Calycosin 7-O-xylosylglucoside (224957-12-4) Application Scenarios: Evidence-Based Research Use Cases


Hepatoprotection and Oxidative Stress Research in Hepatic Cell Models

Procurement of Calycosin 7-O-xylosylglucoside is most directly justified for studies investigating hepatoprotection and antioxidant mechanisms. The evidence demonstrates its efficacy in scavenging oxidative damage and protecting the human hepatic HL-7702 cell line [1]. This provides a validated model for exploring liver-related diseases, drug-induced liver injury, and the molecular pathways of oxidative stress response. Substitution with calycosin or calycosin-7-O-glucoside is not recommended, as their primary validated research contexts differ (e.g., osteogenesis , diabetes [2], endothelial function ).

Investigating the Pharmacological Impact of Complex Isoflavonoid Glycosylation Patterns

Calycosin 7-O-xylosylglucoside is an essential tool for structure-activity relationship (SAR) studies focused on the effects of diglycosylation. Class-level evidence comparing calycosin (aglycone) and calycosin-7-O-β-D-glucoside (monoglycoside) shows that glycosylation drastically reduces α-glucosidase inhibitory potency [2] and can eliminate cell permeability . Researchers aiming to systematically study the impact of the unique xylosylglucoside moiety on bioactivity, solubility, and cellular disposition must source this specific compound; data from simpler analogs cannot be extrapolated.

Metabolite Identification and Analytical Method Development for Complex Herbal Matrices

As a discrete, well-characterized diglycosidic isoflavonoid, Calycosin 7-O-xylosylglucoside serves as a critical analytical reference standard. Its unique retention time, mass spectrum, and NMR signature [1] are essential for the accurate identification and quantification of this compound in complex biological samples or herbal extracts (e.g., Astragalus membranaceus, Sophora flavescens) . This is particularly relevant for pharmacokinetic studies, metabolomics profiling [2], and quality control of herbal products, where the presence of multiple, closely related glycosides necessitates highly specific standards.

Comparative Studies of Isoflavonoid Metabolism and Disposition

Given the significant metabolic divergence observed between calycosin and its monoglucoside, where the latter undergoes deglycosylation as a primary step in vivo [2], Calycosin 7-O-xylosylglucoside is a valuable probe for studying the metabolism of diglycosidic natural products. Its fate in biological systems—involving sequential deglycosylation steps and further phase I/II modifications—is likely to be distinct and more complex. This compound is therefore an ideal candidate for use in in vitro (e.g., liver microsomes, S9 fractions) and in vivo studies aimed at elucidating the full metabolic pathway of complex dietary flavonoids.

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